molecular formula C21H28O5 B029433 Cinerin II CAS No. 121-20-0

Cinerin II

Cat. No. B029433
CAS RN: 121-20-0
M. Wt: 360.4 g/mol
InChI Key: SHCRDCOTRILILT-WOBDGSLYSA-N
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Description

Cinerin II is a member of pyrethrins and a methyl ester . It is a synthetic pyrethrin, which are naturally-occurring compounds with insecticidal properties that are found in pyrethrum extract from certain chrysanthemum flowers .


Synthesis Analysis

The synthesis of Cinerin II involves several steps. The common alcohol components [(S)-cinerolone, (S)-jasmololone, and (S)-pyrethrolone] were synthesized using straightforward Sonogashira-type cross-couplings . Two counter acid segments [(1R,3R)-chrysanthemic acid (A) and (1R,3R)-second chrysanthemic acid precursor (B)] were prepared . All six pyrethrin esters (cinerin I/II, jasmolin I/II, and pyrethrin I/II) were successfully synthesized utilizing an accessible esterification reagent (TsCl/ N -methylimidazole) .


Molecular Structure Analysis

Cinerin II has a molecular formula of C21H28O5 . It is a derivative of (+)- trans - chrysanthemic acid .


Chemical Reactions Analysis

Cinerin II is expected to have low mobility in soil based upon an estimated Koc of 1600 . It contains chromophores that absorb at wavelengths >290 nm and, therefore, may be susceptible to direct photolysis by sunlight .


Physical And Chemical Properties Analysis

Cinerin II is expected to exist in both the vapor and particulate phases in the ambient atmosphere . It is also expected to biodegrade readily .

Scientific Research Applications

Biopesticide Application

Field

Agriculture and Pest Control

Methods of Application

Pyrethrin, including Cinerin II, is typically applied as a spray to crops. The specific application method can vary depending on the type of pest being targeted and the specific agricultural context .

Results or Outcomes

Pyrethrin has been found to be very effective in controlling a wide range of pests. However, due to their harmful effects on various species and ecosystems, there is a push for the use of natural pyrethrin, including Cinerin II, over its synthetic derivatives .

Flower Development

Field

Botany and Plant Science

Application Summary

Cinerin II, as part of Pyrethrin, accumulates mainly in the flower heads of Dalmatian pyrethrum. Its content depends on numerous factors, such as the flower developmental stage .

Methods of Application

This is more of a natural process rather than an application. The accumulation patterns of Pyrethrin compounds in the flower heads of Dalmatian pyrethrum over eight developmental stages were studied .

Results or Outcomes

The accumulation patterns of different Pyrethrin compounds were generally similar and also synchronous between different populations. The highest increase of all compounds was observed from the first to the second developmental stage .

Veterinary Medicine

Field

Veterinary Medicine

Application Summary

Cinerin II, as a component of Pyrethrins, is used extensively as insecticides and acaricides for the treatment of a broad range of ectoparasites in large and small animals, as well as in nonmammalian species such as birds, fish, and honeybees .

Methods of Application

These compounds are used in veterinary medicine in different formulations including spot-on, sprays, ear tags, dips (immersion), soluble powders, and shampoos to control fleas, mite, lice, and ticks among other insect infestations both outside and inside the house .

Public Health

Field

Public Health

Methods of Application

Pyrethrins are used in various formulations to control pests in public health situations .

Results or Outcomes

Pyrethrins are known for their insecticidal properties and are used extensively in public health .

Pharmaceuticals

Field

Pharmaceuticals

Application Summary

Cinerin II, as a component of Pyrethrins, is used in pharmaceuticals, particularly in lice treatments and mosquito repellents .

Methods of Application

Cinerin II is incorporated into various pharmaceutical formulations such as creams, lotions, and sprays .

Results or Outcomes

Cinerin II has been found to be effective in controlling lice and mosquitoes, providing a natural alternative to synthetic chemicals .

Biotechnology

Field

Biotechnology

Application Summary

In biotechnology, Cinerin II is being explored for its potential in genetic engineering and plant tissue culture. For instance, it has been used in the augmentation of pyrethrin content in the callus of Chrysanthemum cinerariaefolium .

Methods of Application

This involves the use of in vitro seedlings as explants to induce callus on MS medium with different concentrations of auxins and cytokinins .

Results or Outcomes

The total pyrethrin content in the callus was found to be higher than that found in natural flowers of certain Pyrethrum cultivars .

Safety And Hazards

Cinerin II is classified as Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4), and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) . It is harmful if swallowed or inhaled . It is also very toxic to aquatic life .

Future Directions

Research indicates that four of the six pyrethrins, including Cinerin II, activate olfactory-receptor neurons and elicit spatial repellency in Ae. albopictus . This provides a foundation for future structure-function studies of pyrethrins, their cognate olfactory receptors, and efficacies of repellency, and for the development of new and more effective mosquito repellents for controlling vector-borne human diseases .

properties

IUPAC Name

[(1S)-3-[(Z)-but-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-7-8-9-14-13(3)17(11-16(14)22)26-20(24)18-15(21(18,4)5)10-12(2)19(23)25-6/h7-8,10,15,17-18H,9,11H2,1-6H3/b8-7-,12-10+/t15-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCRDCOTRILILT-WOBDGSLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9041788
Record name Cinerin II
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Molecular Weight

360.4 g/mol
Source PubChem
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Physical Description

Viscous liquid; [Merck Index]
Record name Cinerin II
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Boiling Point

BP: 182-184 °C at 0.001 mm Hg
Record name CINERIN II
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Solubility

Insoluble in water, Soluble in alcohol, petroleum ether (less soluble than cinerin I), kerosene, carbon tetrachloride, ethylene dichloride, nitromethane
Record name CINERIN II
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Vapor Pressure

0.00000046 [mmHg]
Record name Cinerin II
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Mechanism of Action

The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/
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Product Name

Cinerin II

Color/Form

Viscous liquid

CAS RN

121-20-0
Record name Cinerin II
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Record name Cinerin II [BSI:ISO]
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Record name Cinerin II
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Record name 3-(but-2-enyl)-2-methyl-4-oxocyclopent-2-enyl2,2-dimethyl-3-(3-methoxy-2-methyl-3-oxoprop-1-enyl)cyclopropanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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